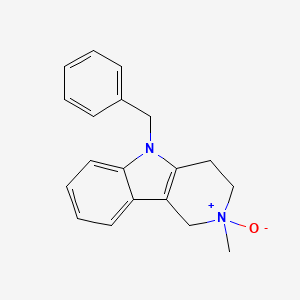![molecular formula C7H8N4 B13432999 2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)
2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile is an organic compound that belongs to the class of aminopyrimidines This compound features a pyrimidine ring substituted with a methyl group at the 6-position and an amino group at the 4-position, linked to an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile typically involves the reaction of 6-methyl-4-aminopyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, facilitating the nucleophilic attack on the acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while substitution reactions can produce a variety of aminopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylpyrimidine: Similar structure but lacks the acetonitrile group.
2-Amino-4-chloro-6-methylpyrimidine: Contains a chloro substituent instead of an amino group.
2-Amino-4-hydroxy-6-methylpyrimidine: Features a hydroxy group in place of the amino group.
Uniqueness
2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile is unique due to the presence of both the amino and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H8N4 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
2-[(6-methylpyrimidin-4-yl)amino]acetonitrile |
InChI |
InChI=1S/C7H8N4/c1-6-4-7(9-3-2-8)11-5-10-6/h4-5H,3H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
SFUZWTNXJYGSAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=N1)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




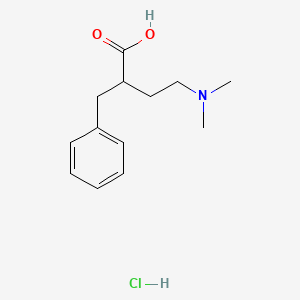


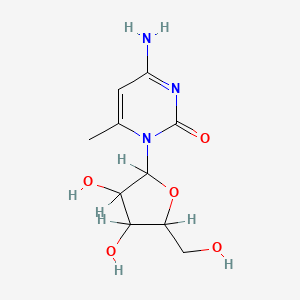
![(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B13432949.png)
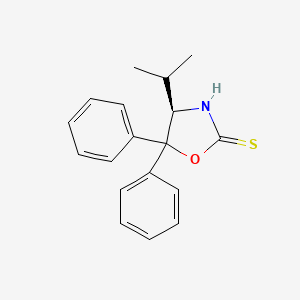

![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)
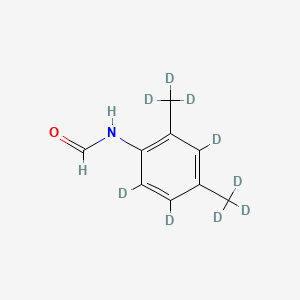
![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)
